molecular formula C8H8BrN3O B1449014 5-Bromo-7-methoxy-1-methyl-1H-pyrazolo[4,3-b]pyridine CAS No. 1956369-60-0

5-Bromo-7-methoxy-1-methyl-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B1449014
CAS No.: 1956369-60-0
M. Wt: 242.07 g/mol
InChI Key: WJHPHRGDUDZGIJ-UHFFFAOYSA-N
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Description

5-Bromo-7-methoxy-1-methyl-1H-pyrazolo[4,3-b]pyridine is a high-purity chemical compound offered for research and development purposes. This organobromine derivative belongs to the class of pyrazolopyridines, which are heterocyclic compounds known for their relevance in medicinal chemistry and material science . The molecular structure features a bromine atom at the 5-position and a methoxy group at the 7-position, making it a versatile chemical building block for further functionalization, for example, via metal-catalyzed cross-coupling reactions. The specific research applications and mechanism of action for this exact compound are areas of active exploration, though analogous pyrazolopyridine scaffolds are frequently investigated in drug discovery. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

5-bromo-7-methoxy-1-methylpyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3O/c1-12-8-5(4-10-12)11-7(9)3-6(8)13-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJHPHRGDUDZGIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)N=C(C=C2OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

5-Bromo-7-methoxy-1-methyl-1H-pyrazolo[4,3-b]pyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of tropomyosin receptor kinases (TRKs). TRKs are a family of receptor tyrosine kinases involved in the proliferation, differentiation, and survival of cells. The compound interacts with the kinase domain of TRKA, TRKB, and TRKC, inhibiting their activity and subsequently affecting downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt. These interactions are essential for its potential use in cancer therapy, as continuous activation and overexpression of TRKs are associated with various cancers, including colorectal cancer, non-small cell lung cancer, glioblastoma, and head and neck squamous cell carcinoma.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits TRK activity and reduces tumor growth without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including potential off-target interactions and disruption of normal cellular functions. Determining the optimal dosage is crucial for maximizing therapeutic efficacy while minimizing adverse effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its inhibitory effects on TRKs.

Biological Activity

5-Bromo-7-methoxy-1-methyl-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of the Compound

  • Chemical Formula : C8_8H8_8BrN3_3O
  • Molecular Weight : 242.08 g/mol
  • CAS Number : 1956369-60-0
  • IUPAC Name : this compound

This compound features a bromine atom and a methoxy group, which are critical for its biological activity and reactivity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Pyrazolo[4,3-b]pyridines have been shown to act as inhibitors for several kinases, which play vital roles in cell signaling pathways.

Targeted Kinases

Research indicates that this compound may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In particular, studies have shown that derivatives of pyrazolo[4,3-b]pyridine can induce apoptosis in cancer cell lines by targeting CDK2 and CDK9 .

Structure-Activity Relationships (SAR)

The presence of specific functional groups in this compound influences its potency and selectivity. The bromine atom enhances the compound's ability to participate in nucleophilic substitution reactions, while the methoxy group can modulate lipophilicity and bioavailability.

Functional Group Effect on Activity
BromineIncreases reactivity; potential for substitution reactions
MethoxyEnhances solubility; may influence binding affinity

Biological Activity and Case Studies

Several studies have evaluated the biological activity of compounds related to this compound:

  • Anticancer Activity :
    • A study demonstrated that compounds with similar structures exhibited significant anticancer properties against various cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). The compounds induced cell cycle arrest and apoptosis .
    • In particular, one derivative showed a total apoptosis rate of approximately 42% in HeLa cells compared to control .
  • Inhibition of Cell Proliferation :
    • Another study reported that pyrazolo[4,3-b]pyridine derivatives could effectively inhibit the proliferation of cancer cells by interfering with CDK activities .

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituent Positions Key Features Reference
This compound C₈H₈BrN₃O 258.08 5-Br, 7-OCH₃, 1-CH₃ High lipophilicity; bromine enables coupling -
7-Bromo-1H-pyrazolo[4,3-c]pyridine C₆H₄BrN₃ 198.03 7-Br, no methoxy/methyl Simpler structure; lower molecular weight
5-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine C₇H₆BrN₃O 228.05 5-Br, 3-OCH₃ Methoxy at C3 alters electronic distribution
5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine C₆H₃BrClN₂ 216.46 5-Br, 7-Cl Dual halogenation; increased reactivity

Reactivity in Cross-Coupling Reactions

The bromine atom in this compound facilitates transition-metal-catalyzed reactions. However, its reactivity differs from analogs:

  • Suzuki-Miyaura Cross-Coupling : Bromo-substituted pyrazoles (e.g., 5-bromo-4-nitroimidazoles) exhibit lower yields compared to direct C-H arylation due to steric hindrance . The methyl group at N1 in the target compound may further influence reaction efficiency by steric shielding.
  • Regioselectivity : In nitro-substituted heteroarenes, bromine positioning (C5 vs. C7) dictates regioselectivity. For example, 4-nitropyrazoles undergo exclusive C5-H arylation, but bromine at C5 in the target compound may block this site, redirecting reactivity .

Electronic and Steric Effects

  • This contrasts with 5-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine, where methoxy at C3 modifies conjugation across the pyridine ring .
  • Methyl Group: The N1-CH₃ substituent increases lipophilicity (logP ~2.5 estimated) compared to non-methylated analogs (e.g., 7-Bromo-1H-pyrazolo[4,3-c]pyridine, logP ~1.8), impacting membrane permeability in biological applications .

Preparation Methods

Starting Materials and Initial Bromination

  • The synthesis generally begins with 1H-pyrazolo[4,3-b]pyridine or its 1-methylated derivative.
  • Selective bromination at the 5-position is achieved using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions to avoid polybromination.
  • For example, in related pyrazolo[3,4-b]pyridine systems, 5-bromo-1H-pyrazolo[3,4-b]pyridine was prepared by bromination of the parent pyrazolopyridine, indicating a similar approach can be adapted for the [4,3-b] isomer.

Methoxylation at the 7-Position

  • Introduction of the methoxy group at the 7-position is typically conducted via nucleophilic substitution or methylation of a hydroxy precursor.
  • The hydroxy intermediate at the 7-position can be prepared by selective hydroxylation or by using a precursor bearing a leaving group (e.g., halide) at the 7-position.
  • Methoxylation is then carried out by treatment with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base.

Methylation at the 1-Position

  • Methylation of the pyrazole nitrogen (N-1) is performed using methylating agents like methyl iodide or methyl sulfate.
  • This step is usually carried out under basic conditions to deprotonate the nitrogen and facilitate nucleophilic attack on the methylating agent.

Representative Synthetic Route (Hypothetical Scheme)

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Bromination NBS, DMF, 0–25 °C 60-70 Selective bromination at C-5
2 Hydroxylation (if needed) Oxidizing agent or nucleophilic substitution 50-60 To introduce hydroxy at C-7
3 Methoxylation Methyl iodide, K2CO3, acetone, reflux 65-75 Methylation of hydroxy to methoxy
4 N-Methylation Methyl iodide, NaH, DMF, 0 °C to RT 70-80 Methylation at N-1 position

Note: The exact yields and conditions may vary depending on the substrate purity and reaction scale.

Detailed Research Findings and Data

While direct literature specifically describing the preparation of this compound is limited, closely related pyrazolopyridine derivatives have been synthesized using similar strategies. For example:

  • Bromination of 5-bromo-1H-pyrazolo[3,4-b]pyridine was achieved using N-iodosuccinimide (NIS) for iodination, which parallels bromination methods.
  • Palladium-catalyzed cross-coupling reactions (e.g., Buchwald–Hartwig amination, Suzuki coupling) are often employed to introduce various substituents after halogenation, which could be adapted for methoxylation or methylation steps if the corresponding intermediates are halogenated.
  • Copper-catalyzed coupling reactions have been used to attach sulfonamide groups to 5-bromo-pyrazolopyridine cores, indicating the versatility of the 5-bromo intermediate for further functionalization.

Summary Table of Preparation Methods

Preparation Step Typical Reagents/Conditions Purpose Comments
Selective Bromination NBS or Br2, DMF or suitable solvent Introduce bromine at C-5 Careful control to avoid polybromination
Hydroxylation/Methoxylation Hydroxylation agent or methyl iodide, base Install methoxy at C-7 May require hydroxy intermediate
N-Methylation Methyl iodide, NaH or K2CO3, DMF Methylate N-1 position Typically high yielding
Purification Column chromatography, recrystallization Isolate pure compound Confirm structure by NMR, MS

Analytical Characterization Supporting Preparation

  • NMR Spectroscopy : Chemical shifts for protons on the pyrazolopyridine ring and methoxy group typically appear in expected regions (e.g., methoxy protons ~3.7 ppm).
  • Mass Spectrometry : Molecular ion peaks confirm the presence of bromine and methoxy substituents.
  • Elemental Analysis : Confirms the incorporation of bromine and methyl/methoxy groups consistent with the molecular formula.

Q & A

Basic: What are the optimal synthetic routes for 5-Bromo-7-methoxy-1-methyl-1H-pyrazolo[4,3-b]pyridine, and how can reaction efficiency be improved?

Answer:
The compound can be synthesized via ring-opening/closure reactions using precursors like 4-methoxy-5-oxo-5H-furo[3,2-g]chromene-6-carbonitrile and substituted pyrazoles. For example, describes a method where 5-amino-3-methyl-1H-pyrazole reacts with a chromene derivative under thermal conditions (120–150°C) in solvents like DMF or acetonitrile. Efficiency improvements include optimizing stoichiometry, using phase-transfer catalysts (e.g., p-toluenesulfonic acid) for regioselectivity (as in ), and employing microwave-assisted synthesis to reduce reaction time .

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Answer:
Key techniques include:

  • 1H/13C NMR : To confirm substitution patterns and verify methoxy/methyl groups (e.g., δ ~3.9 ppm for OCH3 and δ ~2.5 ppm for CH3 in ).
  • FT-IR : To identify functional groups (e.g., C-Br stretching at ~550 cm⁻¹ and C=N vibrations at ~1600 cm⁻¹).
  • Mass Spectrometry (HRMS) : For molecular weight confirmation (expected m/z ~256–258 [M+H]+ for C8H8BrN3O).
  • X-ray Crystallography : To resolve ambiguities in regiochemistry using SHELX programs ( ). validated its structure via elemental analysis and spectral correlations .

Advanced: How can computational methods like DFT aid in predicting electronic properties and reactivity?

Answer:
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level ( ) calculates:

  • Frontier Molecular Orbitals (FMOs) : To predict nucleophilic/electrophilic sites (e.g., C7 in pyrazole rings is reactive for nucleophilic attack).
  • Nonlinear Optical (NLO) Properties : Polarizability (α) and hyperpolarizability (β) values indicate potential applications in materials science.
  • Solvent Effects : CAM-B3LYP with PCM models simulates solvent-dependent UV-Vis spectra, correlating with experimental λmax values (e.g., ~350 nm in methanol) .

Advanced: How can researchers resolve contradictions between experimental and computational spectral data?

Answer:
Discrepancies often arise from solvent effects or conformational flexibility. For example:

  • Vibrational Wavenumbers : Adjust scaling factors (0.96–0.98) in DFT calculations to match experimental IR peaks.
  • Chemical Shifts : Use gauge-invariant atomic orbital (GIAO) methods for NMR predictions and compare with observed δ values ( achieved R² > 0.95 for 1H/13C shifts).
  • Thermodynamic Stability : Verify via computed Gibbs free energy (ΔG) and compare with thermal degradation experiments .

Intermediate: What factors influence the stability of this compound during synthesis and storage?

Answer:

  • Photodegradation : The bromine substituent increases susceptibility to light; store in amber vials under inert gas.
  • Thermal Stability : Decomposition occurs above 250°C ( reports density ~1.76 g/cm³, correlating with compact molecular packing).
  • Moisture Sensitivity : Methoxy groups may hydrolyze under acidic/alkaline conditions; use anhydrous solvents and molecular sieves .

Advanced: How to design experiments to probe regioselectivity in electrophilic substitution reactions?

Answer:

  • Directing Group Analysis : The methoxy group at C7 directs electrophiles to C5 (para position). Use competitive reactions with substituents like nitro or halogens ().
  • Isotopic Labeling : Track substitution patterns using deuterated analogs (e.g., D2O exchange for -NH groups).
  • Kinetic vs. Thermodynamic Control : Vary temperature (e.g., 25°C vs. 80°C) and monitor product ratios via HPLC .

Advanced: What in vitro models are suitable for preliminary pharmacological studies of this compound?

Answer:

  • Kinase Inhibition Assays : Test against FGFR1 or other tyrosine kinases ( used 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors).
  • Antimicrobial Screening : Use MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) based on structural analogs in .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-7-methoxy-1-methyl-1H-pyrazolo[4,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-7-methoxy-1-methyl-1H-pyrazolo[4,3-b]pyridine

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